

Independent Verification of Published AZD6564 Data: A Comparative Guide

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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

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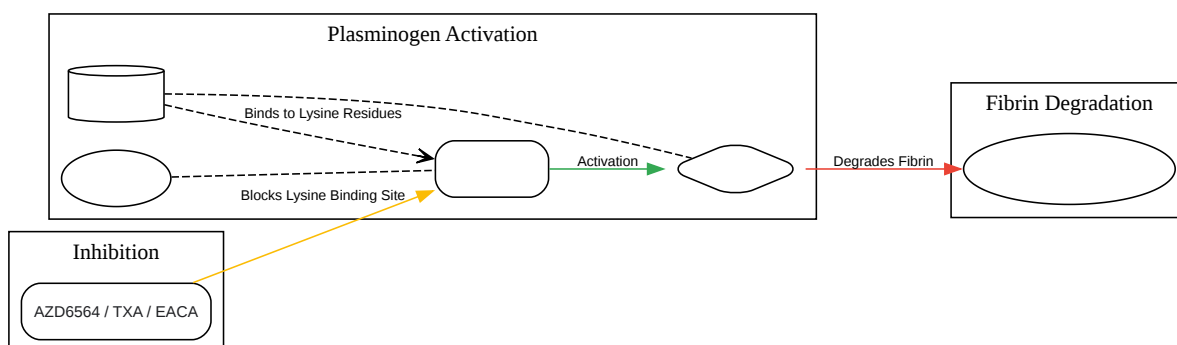
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data for **AZD6564**, a novel fibrinolysis inhibitor, with alternative antifibrinolytic agents. The information is compiled from publicly available scientific literature to assist researchers in evaluating its potential.

Mechanism of Action and Signaling Pathway

AZD6564 is a lysine mimetic that acts as a potent inhibitor of fibrinolysis.^{[1][2]} Its mechanism of action involves binding to the lysine-binding sites in the kringle domains of plasminogen. This prevents plasminogen from binding to fibrin, thereby blocking its conversion to plasmin and inhibiting the breakdown of fibrin clots.^{[1][2]} This protein-protein interaction interference is a well-established mechanism for antifibrinolytic drugs.

Below is a diagram illustrating the fibrinolysis signaling pathway and the inhibitory action of **AZD6564** and other lysine analogs.



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Caption: Fibrinolysis pathway and inhibition by lysine analogs.

Comparative Performance Data

The following tables summarize the available quantitative data for **AZD6564** and its alternatives. Data is compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.

In Vitro Potency: Human Plasma Clot Lysis Assay

This assay measures the concentration of a compound required to inhibit the lysis of a fibrin clot formed in human plasma, typically induced by tissue plasminogen activator (tPA). A lower IC₅₀ value indicates higher potency.

| Compound | IC ₅₀ (μM) | Source |
|----------------------------|-----------------------------|---------------------------------------|
| AZD6564 | 0.44 | --INVALID-LINK--[1] |
| Tranexamic Acid (TXA) | 24.1 | --INVALID-LINK--[3] |
| ε-Aminocaproic Acid (EACA) | ~72 (dissociation constant) | --INVALID-LINK--[4] |
| Aprotinin | 0.16 | --INVALID-LINK--[3] |

In Vivo Efficacy: Rat Tail Bleeding Model

This model assesses the ability of a compound to reduce bleeding time in rats after a standardized tail injury, often with tPA-induced hyperfibrinolysis.

| Compound | ED50 (mg/kg) | EC50 (μM) | Source |
|-----------------------|--------------|-----------|---------------------|
| AZD6564 | 1.1 | 2.6 | --INVALID-LINK--[1] |
| Tranexamic Acid (TXA) | 21 | 31 | --INVALID-LINK--[1] |

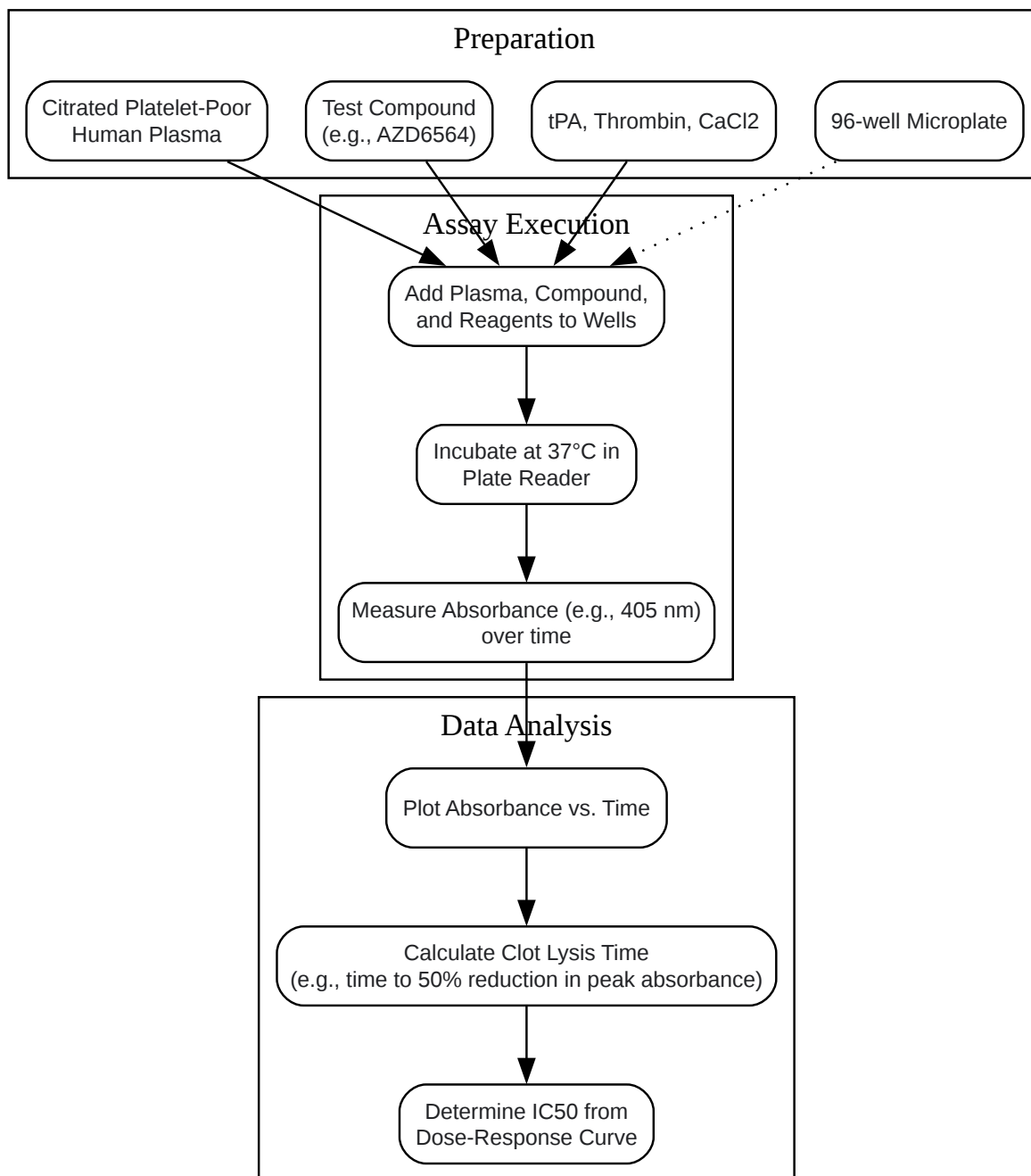
Note: ED50 and EC50 values for TXA are as reported in the **AZD6564** discovery publication for direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols based on published literature and may require optimization for specific laboratory conditions.

Human Plasma Clot Lysis Assay (Turbidimetric)

This protocol outlines a common method for assessing the in vitro antifibrinolytic activity of a compound.



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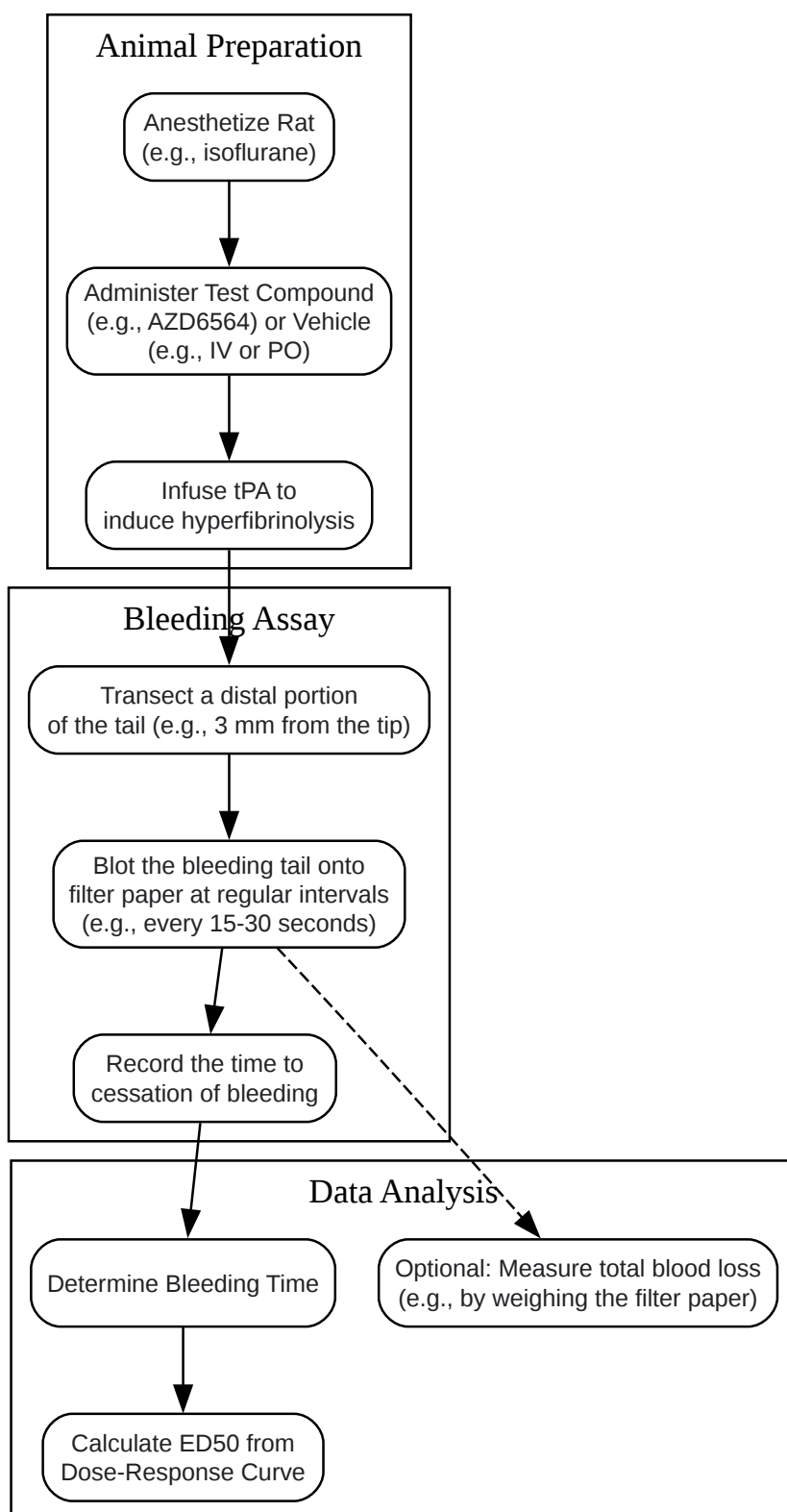
Caption: Workflow for the human plasma clot lysis assay.

Methodology:

- Preparation: Prepare serial dilutions of the test compound (e.g., **AZD6564**) in a suitable buffer.
- Assay Plate Setup: In a 96-well microplate, add citrated platelet-poor human plasma to each well.
- Compound Addition: Add the diluted test compound or vehicle control to the appropriate wells.
- Initiation of Clotting and Fibrinolysis: Add a solution containing a final concentration of tissue plasminogen activator (tPA, e.g., 60 ng/mL) and thrombin (e.g., 0.5 IU/mL) to initiate clot formation and subsequent lysis. Calcium chloride (e.g., 10 mM final concentration) is also added.
- Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Monitor the change in optical density (absorbance) at a wavelength of, for example, 405 nm over time.
- Data Analysis: The time to 50% clot lysis is determined from the resulting curve of absorbance versus time. The IC50 value is calculated by plotting the percentage inhibition of clot lysis against the concentration of the test compound.

tPA-Induced Rat Tail Bleeding Model

This in vivo protocol is used to evaluate the hemostatic efficacy of a compound in a model of hyperfibrinolysis.



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Caption: Workflow for the tPA-induced rat tail bleeding model.

Methodology:

- **Animal Preparation:** Male Sprague-Dawley rats are anesthetized.
- **Compound Administration:** The test compound (e.g., **AZD6564**) or vehicle is administered, typically via intravenous (IV) or oral (PO) route, at various doses to different groups of animals.
- **Induction of Hyperfibrinolysis:** A solution of human tPA is infused intravenously to induce a hyperfibrinolytic state, which prolongs bleeding time.
- **Bleeding Induction:** A standardized incision is made on the tail, for example, by transecting the distal 3 mm.
- **Measurement of Bleeding Time:** The bleeding tail is gently blotted onto a piece of filter paper at regular intervals (e.g., every 30 seconds) until bleeding ceases. The time to cessation of bleeding for a defined period (e.g., >1 minute) is recorded as the bleeding time.
- **Data Analysis:** The dose of the compound that reduces the tPA-prolonged bleeding time by 50% (ED50) is calculated. If plasma concentrations of the compound are measured, the plasma concentration that gives 50% reduction in bleeding time (EC50) can also be determined.

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